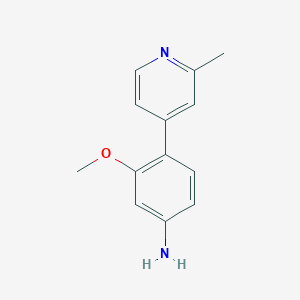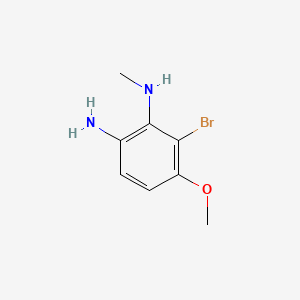
2,3,5-Trimethyl-1,3-hexadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trimethyl-1,3-hexadiene is an organic compound with the molecular formula C9H16 It is a type of diene, which means it contains two double bonds in its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5-Trimethyl-1,3-hexadiene typically involves the use of specific starting materials and reaction conditions. One common method is the alkylation of a suitable diene precursor with methylating agents under controlled conditions. The reaction may require catalysts such as palladium or nickel to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
2,3,5-Trimethyl-1,3-hexadiene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C) is often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Trimethyl-1,3-hexadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including drug development and synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,3,5-Trimethyl-1,3-hexadiene exerts its effects depends on the specific reaction or application. In general, the compound’s double bonds allow it to participate in various chemical reactions, forming intermediates and products that interact with molecular targets. The pathways involved may include electrophilic addition, nucleophilic substitution, and radical reactions.
Comparación Con Compuestos Similares
2,3,5-Trimethyl-1,3-hexadiene can be compared to other similar compounds such as:
1,3-Butadiene: A simpler diene with two double bonds, used in the production of synthetic rubber.
2,4-Hexadiene: Another diene with a different arrangement of double bonds, used in organic synthesis.
Isoprene: A naturally occurring diene used in the production of natural rubber.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical properties and reactivity compared to other dienes.
Propiedades
Número CAS |
61142-34-5 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
2,3,5-trimethylhexa-1,3-diene |
InChI |
InChI=1S/C9H16/c1-7(2)6-9(5)8(3)4/h6-7H,3H2,1-2,4-5H3 |
Clave InChI |
MWKUDDUBLFLZAM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C=C(C)C(=C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-[1-(3-Amino-4-methyl-benzoyl)-4-piperidyl]benzamide](/img/structure/B13942408.png)
![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)

![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)




![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)

![1-Bromopyrrolo[1,2-d][1,2,4]triazin-4(3H)-one](/img/structure/B13942464.png)
